molecular formula C24H22ClF3O3 B1252677 (R)-flufenprox

(R)-flufenprox

Cat. No.: B1252677
M. Wt: 450.9 g/mol
InChI Key: RURQAJURNPMSSK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-flufenprox is a 1-(4-chlorophenoxy)-3-{[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene that has (R)-configuration. It is an enantiomer of a (S)-flufenprox.

Scientific Research Applications

Analgesic Effects

(R)-flufenprox has been studied for its analgesic effects. A study used an experimental pain model based on chemo-somatosensory event-related potentials (CSSERP) and subjective pain ratings, finding that both (R)- and (S)-flufenprox produced analgesic effects. The analgesia-related decreases in evoked potential produced by this compound were dose-dependent, indicating its potential for pain therapy (Lötsch et al., 1995).

Anti-Cancer Properties

Research has shown that this compound can inhibit cell proliferation and induce apoptosis in pituitary adenoma cells in vitro. This suggests its potential as a therapy in the management of pituitary adenoma (Liu et al., 2012).

Chemoprevention

A study used the C57BL/6J-APC(Min)/+ mouse model to evaluate the chemopreventive effects of this compound. The results suggest that this compound inhibits adenoma formation and may be useful in prophylaxis and treatment trials for humans (Wechter et al., 1997).

Treatment of Autoimmune Diseases

This compound demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis in mice. It reduced immune cell infiltration and inflammation, suggesting potential efficacy in human multiple sclerosis (Schmitz et al., 2014).

Neuroprotection

Research indicates that this compound offers neuroprotective effects by inhibiting mitochondrial calcium overload induced by β-amyloid peptide toxicity in Alzheimer's disease (AD). This supports its potential use in AD treatment (Wong & Ho, 2018).

Pharmacokinetics

Studies have explored the pharmacokinetics of this compound, including its metabolism and interaction with enzymes like cytochrome P450. Understanding these mechanisms is crucial for developing effective therapeutic applications (Tracy et al., 1995).

Properties

Molecular Formula

C24H22ClF3O3

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-4-[3-[[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-/m0/s1

InChI Key

RURQAJURNPMSSK-QHCPKHFHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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